N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide
Description
N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide (CAS: 1401579-34-7) is a piperazine sulfonamide derivative characterized by a pyridazinone core substituted with a naphthalen-2-yl group and a dimethylpiperazine sulfonamide moiety. Its molecular formula is C₂₁H₂₅N₅O₃S, with a molecular weight of 427.5 g/mol . Structural analogs often vary in substituents on the pyridazinone ring, sulfonamide/amide linkages, or piperazine modifications, leading to diverse pharmacological and physicochemical properties.
Properties
Molecular Formula |
C21H25N5O3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(3-naphthalen-2-yl-6-oxopyridazin-1-yl)methyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C21H25N5O3S/c1-23(2)30(28,29)25-13-11-24(12-14-25)16-26-21(27)10-9-20(22-26)19-8-7-17-5-3-4-6-18(17)15-19/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
WDJYETMADZBIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The pyridazinone ring is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives . For the naphthalen-2-yl substitution, a Friedel-Crafts alkylation or Suzuki-Miyaura coupling is employed post-cyclization.
-
3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-one is prepared by reacting naphthalene-2-carbaldehyde with malononitrile and ethyl acetoacetate in acetic acid, followed by hydrazine cyclization.
-
Methylation at the 1-position is achieved using methyl iodide in the presence of K₂CO₃ in DMF, yielding 1-methyl-3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-one .
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 78% | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 85% |
Preparation of the Piperazine-Sulfonamide Moiety
Piperazine Functionalization
N,N-Dimethylpiperazine is synthesized via reductive amination of N-methylethylenediamine with formaldehyde under hydrogen gas over a Raney Ni catalyst .
Sulfonylation Reaction
The sulfonamide group is introduced by reacting piperazine with dimethylsulfamoyl chloride in dichloromethane (DCM) with triethylamine as a base.
-
Piperazine (1 eq) is dissolved in DCM and cooled to 0°C.
-
Dimethylsulfamoyl chloride (1.2 eq) is added dropwise, followed by triethylamine (2 eq).
-
The mixture is stirred at room temperature for 12 hours, yielding N,N-dimethylpiperazine-1-sulfonamide (82% yield).
Key Data:
| Reaction Component | Role | Conditions | Yield |
|---|---|---|---|
| Dimethylsulfamoyl chloride | Electrophile | DCM, 0°C → RT | 82% |
| Triethylamine | Base | - | - |
Coupling of Pyridazinone and Piperazine-Sulfonamide
Methylene Bridge Installation
The methylene linker is introduced via Mitsunobu reaction or nucleophilic substitution .
-
1-Methyl-3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-one (1 eq) is reacted with N,N-dimethylpiperazine-1-sulfonamide (1.2 eq) in THF.
-
Diethyl azodicarboxylate (DEAD) (1.5 eq) and triphenylphosphine (TPP) (1.5 eq) are added to facilitate the coupling.
-
The reaction proceeds at 0°C → RT for 24 hours, yielding the target compound (68% yield).
-
Bromination of the pyridazinone’s methyl group using N-bromosuccinimide (NBS) followed by alkylation with piperazine-sulfonamide in DMF (75% yield).
Comparative Data:
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Mitsunobu | DEAD, TPP | 68% | 95% |
| Alkylation | NBS, K₂CO₃ | 75% | 92% |
Optimization and Challenges
Regioselectivity in Pyridazinone Substitution
Sulfonamide Stability
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a complex structure characterized by a piperazine ring and a sulfonamide group, which are known to enhance biological activity. Its molecular formula is with a molecular weight of approximately 396.51 g/mol. The unique arrangement of functional groups contributes to its interaction with biological targets, making it a candidate for drug development.
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyridazine compounds, including N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and survival .
- Antioxidant Properties :
- Neurological Applications :
Case Studies
Synthesis and Development
The synthesis of this compound involves multi-step chemical reactions that incorporate various reagents and conditions conducive to forming the desired sulfonamide structure. Understanding the synthesis pathway is crucial for scaling up production for clinical trials and potential commercialization.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone/Pyridazine Core
The target compound’s pyridazinone ring is substituted with a naphthalen-2-yl group, distinguishing it from analogs with smaller or electronically distinct substituents. Key comparisons include:
Key Observations :
- Sulfonamide vs. Amide Linkages: The target’s sulfonamide group (S=O) is more polar than amide linkages (e.g., GB-6), which may improve aqueous solubility but reduce membrane permeability .
- Dimethylpiperazine vs.
Positional Isomerism in Naphthyl Substitution
The naphthalen-2-yl isomer (target compound) differs from naphthalen-1-yl analogs (e.g., CAS: [undisclosed], ):
- Naphthalen-2-yl: The substituent is oriented away from the pyridazinone ring, reducing steric hindrance and allowing better planar stacking with aromatic residues in proteins.
- Naphthalen-1-yl: The substituent’s proximity to the pyridazinone ring may hinder rotational freedom, affecting binding affinity .
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- GB Series () : GB-6, with a naphthalen-2-ylmethyl group, showed moderate antiviral activity against SARS-CoV-2 (EC₅₀ = 2.1 µM), suggesting the naphthyl group’s role in target engagement .
- Dopamine D3 Receptor Ligands (): Piperazine sulfonamides with biphenyl or tetralin groups demonstrated nanomolar affinity, highlighting the importance of aryl substituents in receptor selectivity .
Physicochemical Properties
LogP* estimates based on substituent contributions. **Conclusions : The target compound’s intermediate LogP balances solubility and permeability, whereas bulkier analogs (e.g., GB-6) may face solubility challenges .
Biological Activity
N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide, with the CAS number 1401556-79-3, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 427.5 g/mol. Its structure features a piperazine core linked to a naphthalene-derived pyridazinone moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 1401556-79-3 |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets through mechanisms such as:
- Receptor Modulation : The piperazine ring can enhance binding affinity to specific receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer proliferation and inflammation.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, derivatives of piperazine have shown promising results against various cancer cell lines.
- Study Findings :
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antibacterial properties:
- In Vitro Studies : Compounds containing similar moieties have exhibited activity against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in antimicrobial applications .
Case Study 1: Synthesis and Evaluation
A recent study synthesized various piperazine derivatives, including the target compound. The evaluation revealed:
- Antitumor Efficacy : The synthesized derivatives showed varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications to the piperazine structure could enhance biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR for piperazine derivatives highlighted:
Q & A
Basic: What are the key steps in synthesizing this compound?
The synthesis involves:
- Pyridazine ring formation : Reacting hydrazine with a dicarbonyl precursor to construct the 6-oxopyridazine core .
- Sulfonamide introduction : Coupling the pyridazine intermediate with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine) .
- Piperazine functionalization : Alkylation of the piperazine ring using reagents like bis(2-chloroethyl)amine at elevated temperatures (e.g., 150°C in sulfolane) to introduce the naphthalenylmethyl group .
- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the final product .
Basic: How is structural integrity confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, if applicable .
Advanced: How to resolve contradictions in biological activity data?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based cytotoxicity profiles to distinguish direct target effects from off-target interactions .
- Structural analogs testing : Use derivatives with modified substituents (e.g., methylpiperazine vs. benzylpiperazine) to isolate pharmacophoric motifs .
- Computational modeling : Molecular docking identifies binding pose discrepancies between studies .
Advanced: How to optimize sulfonamide group introduction?
- Reaction conditions : Use polar aprotic solvents (e.g., DMF) and excess sulfonyl chloride (1.2–1.5 eq) at 0–25°C to minimize side reactions .
- Bases : Employ non-nucleophilic bases (e.g., DBU) to enhance sulfonylation efficiency .
- Monitoring : TLC or HPLC tracks reaction progress, ensuring <5% residual starting material .
Advanced: What strategies elucidate biological target interactions?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis : Alters key residues in target enzymes (e.g., ATP-binding pockets) to validate binding sites .
Advanced: How does stereochemistry impact pharmacology?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution .
- Activity comparison : Test (+)- and (−)-isomers in vitro; e.g., (−)-isomers of piperazine derivatives show 10–100x higher receptor affinity .
Advanced: What in silico methods validate binding affinity?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target active sites .
- Molecular Dynamics (MD) : Simulates ligand-receptor stability over 100+ ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC50 values from analogs .
Basic: What biological screening models are used?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) against S. aureus or E. coli .
- Enzyme inhibition : Kinase panel screening (e.g., EGFR, CDK2) .
- Anticancer profiling : NCI-60 cell line viability assays .
Advanced: How to address solubility challenges?
- Prodrug synthesis : Introduce phosphate or ester groups at the sulfonamide nitrogen .
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in in vitro assays .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .
Advanced: How to differentiate from structural analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
